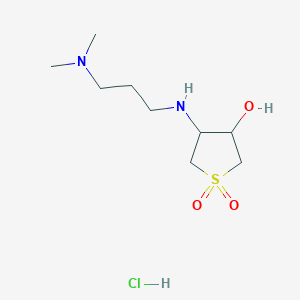

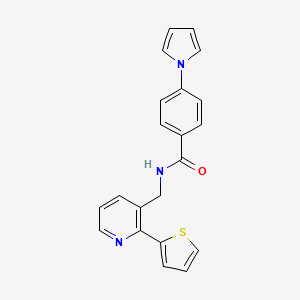

4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylamino)-1-propylamine, also known as N,N-Dimethyl-1,3-propanediamine, is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .

Synthesis Analysis

3-(Dimethylamino)-1-propylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields 3-(Dimethylamino)-1-propylamine .Molecular Structure Analysis

The molecular formula of 3-(Dimethylamino)-1-propylamine is C5H14N2, and its molecular weight is 102.18 .Chemical Reactions Analysis

3-(Dimethylamino)-1-propylamine neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

3-(Dimethylamino)-1-propylamine is a colorless liquid with a fishy, ammoniacal odor. It has a density of 0.812 g/mL at 25 °C, a boiling point of 133 °C, and a refractive index (nD) of 1.435 .Applications De Recherche Scientifique

Amyloid Imaging in Alzheimer's Disease

The compound has been utilized in the development of amyloid imaging ligands for Alzheimer's disease. Specifically, compounds like 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol hydrochloride have been studied for their potential to measure amyloid in vivo in the brains of Alzheimer's disease patients using PET imaging. These studies have shown a significant difference between mild patients and controls in terms of PIB retention, highlighting the potential of these ligands in detecting increases in amyloid in the brain, especially in patients with mild cognitive impairment. The advancements in PET amyloid imaging techniques represent a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and aiding in the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Mécanisme D'action

Target of Action

The primary target of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6It is known that the compound is a derivative of 3-(dimethylamino)-1-propylamine , which is widely used to functionalize various pharmacologically active medicinally important compounds .

Mode of Action

This interaction could involve binding to specific receptors or enzymes, leading to changes in cellular processes .

Biochemical Pathways

It is known that derivatives of 3-(dimethylamino)-1-propylamine are used in the synthesis of various pharmacologically active compounds . Therefore, it is plausible that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

These could include rapid absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys .

Result of Action

Given its use in the synthesis of various pharmacologically active compounds , it is likely that its effects are dependent on the specific targets it interacts with and the biochemical pathways it influences.

Safety and Hazards

Orientations Futures

As for future directions, 3-(Dimethylamino)-1-propylamine is widely used to functionalize various pharmacologically active medicinally important compounds. It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

Propriétés

IUPAC Name |

4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3S.ClH/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12;/h8-10,12H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWNJPKILUGSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1CS(=O)(=O)CC1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

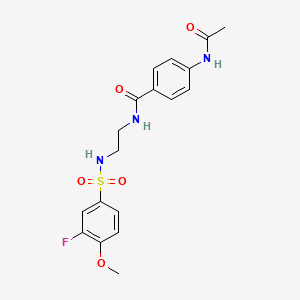

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)

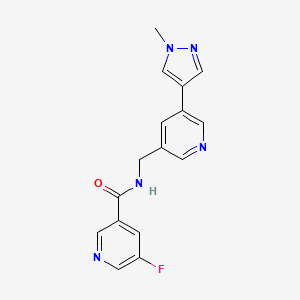

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)

![(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2478780.png)

![Tert-butyl 2-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2478783.png)

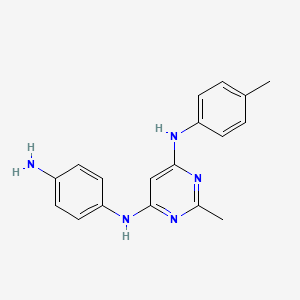

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2478788.png)

![4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2478789.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)

![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)

![Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate](/img/structure/B2478796.png)

![2-{5-[(2,2-Dimethylpropanamido)methyl]thiophen-2-yl}-2-oxoethyl 2-chloropyridine-4-carboxylate](/img/structure/B2478799.png)